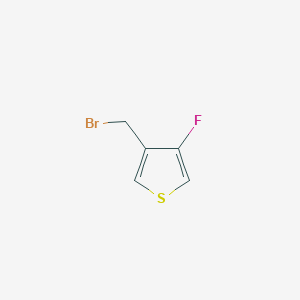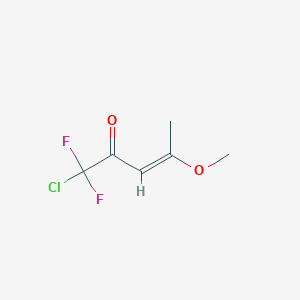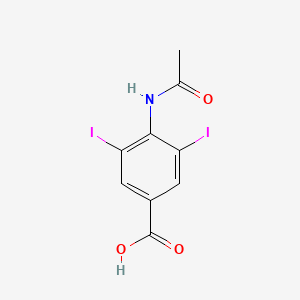
2-(1-Methylcyclohexyl)propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Methylcyclohexyl)propan-2-ol is an organic compound with the molecular formula C10H20O. It is a secondary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is also bonded to two other carbon atoms. This compound is known for its unique structure, which includes a cyclohexane ring with a methyl group and a propan-2-ol moiety.
準備方法
Synthetic Routes and Reaction Conditions
2-(1-Methylcyclohexyl)propan-2-ol can be synthesized through various methods. One common approach involves the reaction of 1-methylcyclohexene with acetone in the presence of a strong acid catalyst, such as sulfuric acid. The reaction proceeds via the formation of a carbocation intermediate, which then reacts with acetone to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound typically involves the catalytic hydrogenation of 2-(1-Methylcyclohexyl)propan-2-one. This process uses a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions to achieve the reduction of the ketone to the corresponding alcohol.
化学反応の分析
Types of Reactions
2-(1-Methylcyclohexyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-(1-Methylcyclohexyl)propan-2-one using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form the corresponding alkyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.
Major Products Formed
Oxidation: 2-(1-Methylcyclohexyl)propan-2-one.
Reduction: 2-(1-Methylcyclohexyl)propane.
Substitution: 2-(1-Methylcyclohexyl)propyl chloride.
科学的研究の応用
2-(1-Methylcyclohexyl)propan-2-ol has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a solvent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism of action of 2-(1-Methylcyclohexyl)propan-2-ol involves its interaction with specific molecular targets and pathways. As a secondary alcohol, it can undergo oxidation to form a ketone, which can further participate in various biochemical reactions. The compound’s hydroxyl group can form hydrogen bonds with other molecules, influencing its reactivity and interactions.
類似化合物との比較
2-(1-Methylcyclohexyl)propan-2-ol can be compared with other similar compounds, such as:
2-Methyl-2-propanol: A tertiary alcohol with a similar structure but different reactivity due to the presence of three alkyl groups attached to the carbon bearing the hydroxyl group.
Cyclohexanol: A secondary alcohol with a cyclohexane ring but lacking the methyl and propan-2-ol moieties.
2-Propanol: A simple secondary alcohol with a straight-chain structure, lacking the cyclohexane ring.
The uniqueness of this compound lies in its combination of a cyclohexane ring with a methyl group and a propan-2-ol moiety, which imparts distinct chemical and physical properties.
特性
CAS番号 |
27331-02-8 |
|---|---|
分子式 |
C10H20O |
分子量 |
156.26 g/mol |
IUPAC名 |
2-(1-methylcyclohexyl)propan-2-ol |
InChI |
InChI=1S/C10H20O/c1-9(2,11)10(3)7-5-4-6-8-10/h11H,4-8H2,1-3H3 |
InChIキー |
DQSDYNZBPQDQMI-UHFFFAOYSA-N |
正規SMILES |
CC1(CCCCC1)C(C)(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


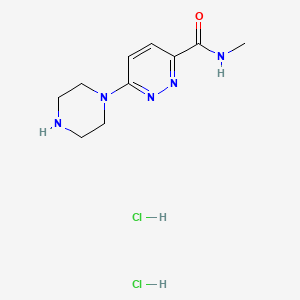
![1-[(5S)-5H,6H,7H-pyrrolo[1,2-a]imidazol-5-yl]methanamine dihydrochloride](/img/structure/B13480117.png)
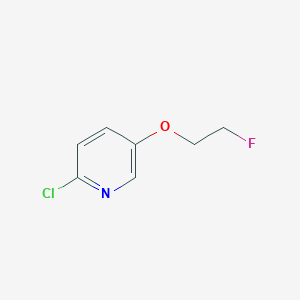
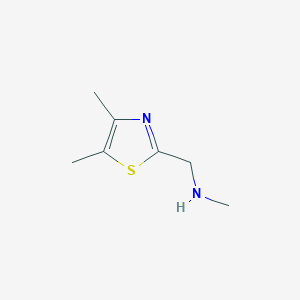

![rac-(1R,2R)-2-[(tert-butoxy)carbonyl]cyclopentane-1-carboxylic acid](/img/structure/B13480136.png)
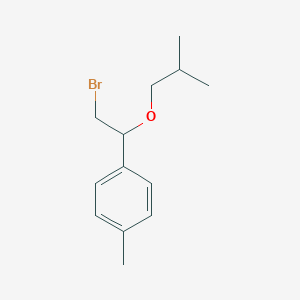
![4-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13480149.png)
![2-Azaspiro[3.3]heptane-6-sulfonyl fluoride; trifluoroacetic acid](/img/structure/B13480153.png)

